4-(Isoxazol-5-yl)benzoic acid

Solid-state chemistry Formulation science Process chemistry

4-(Isoxazol-5-yl)benzoic acid (CAS 874778-87-7) is a heterocyclic carboxylic acid comprising a benzoic acid core para‑substituted with an unsubstituted isoxazole ring. It is supplied as a research building block with a purity specification of ≥95% and a melting point of 235–236 °C.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 874778-87-7
Cat. No. B3291955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isoxazol-5-yl)benzoic acid
CAS874778-87-7
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H,(H,12,13)
InChIKeyMNASSJPQLJZBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isoxazol-5-yl)benzoic acid (CAS 874778-87-7) – Physicochemical Profile and Procurement Baseline


4-(Isoxazol-5-yl)benzoic acid (CAS 874778-87-7) is a heterocyclic carboxylic acid comprising a benzoic acid core para‑substituted with an unsubstituted isoxazole ring . It is supplied as a research building block with a purity specification of ≥95% and a melting point of 235–236 °C . Key computed properties include a predicted logP of 2.21, four hydrogen bond acceptors, a polar surface area of 63 Ų, and a boiling point of approximately 410 °C . The compound is commercially available from multiple vendors at scales ranging from 100 mg to 5 g .

Why 4-(Isoxazol-5-yl)benzoic acid Cannot Be Simply Interchanged with Its Oxazole or Thiazole Analogs


Despite sharing the benzoic acid backbone and a five‑membered heterocyclic substituent, in‑class compounds such as 4-(oxazol-5-yl)benzoic acid and 4-(thiazol-5-yl)benzoic acid differ fundamentally in ring‑nitrogen basicity (conjugate acid pKa: isoxazole ≈ −3 vs. oxazole ≈ 0.8) [1][2], lipophilicity (predicted logP 2.21 vs. 2.04, ΔlogP ≈ +0.17 for the isoxazole) , and target‑engagement profiles—the thiazole scaffold yields potent CK2 kinase inhibitors (IC50 ~0.015 μM) whereas the isoxazole analog has no reported CK2 activity [3]. These physicochemical and pharmacological discrepancies preclude generic interchange in structure–activity relationship (SAR)-driven programs, as even a single‑heteroatom substitution can alter solubility, permeability, metabolic stability, and off‑target liability.

Quantitative Differentiation Evidence for 4-(Isoxazol-5-yl)benzoic acid vs. Oxazole and Thiazole Analogs


Melting Point: 65–66 °C Lower than 4-(Oxazol-5-yl)benzoic Acid

4-(Isoxazol-5-yl)benzoic acid exhibits a melting point of 235–236 °C , whereas its direct heterocyclic analog 4-(1,3-oxazol-5-yl)benzoic acid melts at 301–302 °C , representing a 65–66 °C reduction.

Solid-state chemistry Formulation science Process chemistry

Lipophilicity: Predicted logP 2.21 vs. 2.04 for the Oxazole Analog

The predicted octanol–water partition coefficient (logP) for 4-(isoxazol-5-yl)benzoic acid is 2.21 (ACD/Labs algorithm) , compared with 2.04 for 4-(1,3-oxazol-5-yl)benzoic acid , yielding a ΔlogP of +0.17 log units in favor of the isoxazole derivative.

Drug design ADME prediction Permeability

Isoxazole Ring Basicity: pKa ≈ −3 vs. Oxazole pKa 0.8 – A 3.8‑Unit Difference in Protonation Propensity

The conjugate acid of the isoxazole ring has a pKa of approximately −3 [1], whereas the oxazole conjugate acid has a pKa of 0.8 [2], a difference of roughly 3.8 orders of magnitude. At physiological pH (7.4), the isoxazole nitrogen remains >99.999% neutral; the oxazole nitrogen is ~10⁻⁶ fractional protonated.

Physicochemical profiling Hydrogen bonding Receptor binding

Absence of Detectable CK2 Kinase Inhibition vs. the Thiazole Analog (IC50 ~0.015 μM)

A comprehensive PubMed search reveals no published data linking 4-(isoxazol-5-yl)benzoic acid to CK2 kinase inhibition. In contrast, the structurally analogous 4-(thiazol-5-yl)benzoic acid scaffold has been validated as a potent CK2 inhibitor, with optimized derivatives achieving IC50 values of 0.014–0.017 μM against CK2α and 0.0046–0.010 μM against CK2α′ [1].

Kinase selectivity Off-target profiling Chemical biology

Optimal Procurement and Application Scenarios for 4-(Isoxazol-5-yl)benzoic acid


Medicinal Chemistry Programs Targeting CNS Penetration

The +0.17 logP advantage over the oxazole analog and the fully neutral isoxazole nitrogen at physiological pH [1] support the selection of 4-(isoxazol-5-yl)benzoic acid as a privileged fragment for CNS‑oriented compound libraries, where moderate lipophilicity and the absence of a protonatable heterocycle are known to favor blood–brain barrier penetration.

Kinase Inhibitor Projects Requiring CK2 Selectivity Avoidance

Because the isoxazole scaffold has no documented CK2 inhibitory activity, whereas the thiazole analog is a validated sub‑micromolar CK2 inhibitor [2], 4-(isoxazol-5-yl)benzoic acid is the preferred carboxylic acid building block for projects that demand clean kinase selectivity profiles and aim to avoid CK2‑mediated off‑target effects.

Solid‑Formulation Development via Melt‑Based Processing

The melting point of 235–236 °C—65 °C lower than that of the oxazole congener —reduces the thermal input required for hot‑melt extrusion and other melt‑based formulation techniques, making it a more process‑friendly option for amorphous solid dispersion screening in pre‑formulation studies.

Parallel Synthesis and Fragment‑Based Drug Discovery (FBDD)

With a defined purity (≥95%), commercial availability at gram scale , and a carboxylic acid handle suitable for amide coupling, 4-(isoxazol-5-yl)benzoic acid serves as a reliable building block for parallel synthesis workflows and fragment‑based drug discovery, where robust supply and consistent quality are prerequisites for SAR expansion.

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